molecular formula C18H23NO3 B1604317 Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone CAS No. 898762-46-4

Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone

Cat. No. B1604317
M. Wt: 301.4 g/mol
InChI Key: URWSHSYKHWUMOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cyclopropyl group, a phenyl ketone group, and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group . The exact structure would need to be determined through further analysis.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

A significant aspect of research on this compound involves advanced synthesis techniques. For instance, Becker and Flynn (1992) reported a method for the reductive homologation of 1,4-cyclohexanedione monoethylene acetal leading to derivatives that include structures similar to the target compound, showcasing the utility of cyclopropyl ketones in complex organic synthesis (Becker & Flynn, 1992). Similarly, the work by Yang and Shi (2006) presented a novel synthetic route involving cyclopropyl alkyl ketones, which offers a method for synthesizing spirocyclic ketones, demonstrating the versatility of cyclopropyl compounds in creating complex molecular architectures (Yang & Shi, 2006).

Development of New Scaffolds for Drug Discovery

Chalyk et al. (2017) highlighted the synthesis of 6-azaspiro[4.3]alkanes from cyclobutanone and related ketones, suggesting the potential of cyclopropyl-derived compounds in forming innovative scaffolds for drug discovery. This underscores the role of such compounds in generating new chemical entities that could be explored for therapeutic applications (Chalyk et al., 2017).

Mechanistic Insights and Metabolic Pathways

Investigations into the metabolic pathways and mechanistic insights of related compounds, such as the study by Hop et al. (2002) on a substance P antagonist, provide a foundation for understanding how cyclopropyl-containing compounds could be metabolized in biological systems. Although this study does not directly involve the exact compound , it offers valuable knowledge on the biotransformation of structurally complex compounds, which is essential for drug development processes (Hop et al., 2002).

Exploring Chemical Reactivity and Potential Applications

The exploration of cyclopropane's reactivity, such as in the work by Mukai et al. (2013), who studied the formation of spiroketals via the Nicholas reaction, highlights the chemical versatility and potential applications of cyclopropyl compounds in synthesizing novel chemical structures. This research is indicative of the broad utility of cyclopropyl ketones in organic synthesis, potentially leading to new discoveries in chemical science (Mukai et al., 2013).

properties

IUPAC Name

cyclopropyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(15-4-5-15)16-3-1-2-14(12-16)13-19-8-6-18(7-9-19)21-10-11-22-18/h1-3,12,15H,4-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWSHSYKHWUMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643340
Record name Cyclopropyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone

CAS RN

898762-46-4
Record name Methanone, cyclopropyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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